Product packaging for Sedridine(Cat. No.:CAS No. 501-83-7)

Sedridine

Cat. No.: B1197322
CAS No.: 501-83-7
M. Wt: 143.23 g/mol
InChI Key: GFKFBLJVPWRDEL-YUMQZZPRSA-N
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Description

Sedridine (CAS 501-83-7) is a piperidine alkaloid belonging to the class of organic compounds characterized by a saturated six-membered ring containing one nitrogen atom . It is a natural product identified in plants such as Punica granatum (pomegranate), where it serves as a potential biomarker for consumption studies . The compound features two functional groups—a secondary amine and a secondary alcohol—and exists as a 1,3-aminoalcohol, typically presented as a specific stereoisomer with the absolute configuration (2S)-1-[(2S)-piperidin-2-yl]propan-2-ol . Its molecular formula is C8H17NO, with an average molecular weight of 143.23 g/mol . This compound is a key synthetic intermediate and building block in organic chemistry, particularly in the total synthesis of more complex sedum and Equisetum alkaloids . Its structure, containing two stereocenters, makes it a valuable substrate for developing and demonstrating novel synthetic methodologies, such as proline-catalyzed asymmetric Mannich reactions, which are used to construct its chiral backbone with high enantioselectivity . Researchers utilize this compound to study the biological activities and structure-activity relationships of piperidine-based compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B1197322 Sedridine CAS No. 501-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-piperidin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKFBLJVPWRDEL-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@@H]1CCCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198208
Record name Sedridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-83-7
Record name Sedridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sedridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Product Chemistry and Biosynthesis of Sedridine

Isolation and Analytical Strategies for Identification from Complex Biological Matrices

The isolation and identification of specific alkaloids like sedridine from complex biological matrices, such as plant tissues, is a multi-step process requiring sophisticated analytical strategies. The initial step typically involves extraction, where the choice of solvent and method is critical for efficiently recovering the target compound. nih.gov General methods include maceration, percolation, and Soxhlet extraction, with solvent polarity playing a key role. For piperidine (B6355638) alkaloids, aqueous mixtures of ethanol (B145695) or methanol (B129727) are often effective. nih.gov Modern techniques like supercritical fluid extraction (SFE) offer advantages such as avoiding residual organic solvents and being suitable for thermally unstable compounds. researchgate.net

Once a crude extract is obtained, a series of chromatographic techniques are employed for fractionation and purification. researchgate.net These methods separate compounds based on their physicochemical properties. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often used in reversed-phase mode with C8 or C18 columns for separating alkaloids. researchgate.net The hyphenation of HPLC with detectors like photodiode arrays (HPLC-DAD) and especially mass spectrometry (HPLC-MS) has become indispensable for analyzing complex mixtures. nih.gov

For unambiguous structure elucidation, spectroscopic methods are paramount. researchgate.net Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the analyte. ijisrt.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is the most powerful tool for determining the precise chemical structure and stereochemistry of an isolated compound. researchgate.netnih.gov The combination of these hyphenated techniques (e.g., LC-MS/MS, LC-NMR) provides a powerful platform for the rapid identification of known compounds and the structural elucidation of new natural products directly from complex extracts. nih.govijisrt.com

Analytical TechniqueApplication in this compound IdentificationPrinciple of Operation
High-Performance Liquid Chromatography (HPLC) Separation of this compound from other alkaloids and plant metabolites in an extract.Differential partitioning of analytes between a stationary phase and a liquid mobile phase. researchgate.net
Mass Spectrometry (MS) Determination of the molecular weight and elemental formula of this compound. Fragmentation patterns aid in structural confirmation.Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. ijisrt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Complete structural elucidation, including the connectivity of atoms and the stereochemistry of chiral centers.Measures the magnetic properties of atomic nuclei to reveal the chemical environment of atoms within a molecule. nih.gov

Proposed Biosynthetic Pathways for this compound and Related Piperidine Alkaloids

The biosynthesis of piperidine alkaloids, including this compound, is a complex process that plants have evolved from common amino acid precursors. The core piperidine ring structure is primarily derived from the amino acid L-lysine. researchgate.netnih.gov The proposed pathways involve a series of enzymatic modifications, including decarboxylation, oxidation, and cyclization, to construct the characteristic heterocyclic scaffold.

The foundational evidence for the biosynthetic pathways of piperidine alkaloids comes from precursor incorporation studies using isotopically labeled compounds. It is well-established that L-lysine is the primary precursor. researchgate.net Lysine (B10760008) undergoes decarboxylation, catalyzed by the enzyme lysine decarboxylase (LDC), to form cadaverine (B124047). nih.govnih.gov This reaction is a critical entry point into the alkaloid pathway.

Subsequent steps involve the oxidative deamination of cadaverine to yield 5-aminopentanal, which spontaneously cyclizes to form the key intermediate, Δ¹-piperideine. researchgate.net The incorporation of labeled lysine and cadaverine into the final alkaloid products has been demonstrated in numerous plant systems, confirming their roles as essential building blocks. researchgate.netnih.gov Cadaverine is recognized as a precursor for both piperidine and quinolizidine (B1214090) alkaloids. nih.govresearchgate.net

PrecursorRole in this compound BiosynthesisKey Enzymatic Step
L-Lysine The primary building block for the piperidine ring.Decarboxylation to cadaverine via Lysine Decarboxylase (LDC). nih.gov
Cadaverine Direct precursor to the piperidine ring scaffold.Oxidative deamination and subsequent cyclization to form Δ¹-piperideine. researchgate.net

The construction of complex alkaloid structures from simple precursors requires a suite of specialized enzymes. While classical enzyme families like oxidoreductases and transferases are well-known participants, recent research has uncovered novel enzyme classes involved in alkaloid biosynthesis. For instance, studies on neuroactive alkaloids in Lycopodium have identified neofunctionalized α-carbonic anhydrases (CAHs) as a new class of biosynthetic enzymes. biorxiv.orgnih.gov

These carbonic anhydrase-like (CAL) proteins, diverging from their ancestral role in CO2 hydration, catalyze key stereospecific Mannich-like condensation reactions to form the core carbon scaffolds of these alkaloids. nih.govresearchgate.net This discovery suggests that plants have repurposed existing enzyme families for new roles in specialized metabolism. While not yet directly demonstrated for this compound, this finding highlights the potential for unexpected enzyme classes to be involved in the biosynthesis of related piperidine alkaloids and underscores how little is still known about the complete enzymatic machinery. researchgate.net

The biosynthetic pathway from the initial cyclized intermediate, Δ¹-piperideine, to this compound involves the incorporation of a side chain. It is proposed that Δ¹-piperideine undergoes a Mannich-like condensation with a three-carbon unit, likely derived from acetoacetyl-CoA. This reaction leads to the formation of the key intermediate, pelletierine (B1199966). researchgate.netnih.gov

Pelletierine, a 2-piperidyl acetone, represents a crucial branch point in the biosynthesis of various piperidine alkaloids. researchgate.netresearchgate.net The final step in the formation of this compound is the stereospecific reduction of the ketone group on the side chain of pelletierine. This reduction yields the secondary alcohol characteristic of this compound. researchgate.net The presence and intermediacy of pelletierine have been supported by both biosynthetic studies and its co-occurrence with this compound in plants. nih.govresearchgate.net

Stereochemical Evolution in Natural Product Biosynthesis of this compound

The biosynthesis of natural products is an inherently stereocontrolled process, with enzymes precisely dictating the three-dimensional arrangement of atoms in the final molecule. This compound possesses two chiral centers, and its specific stereoisomer, (+)-sedridine, is the form typically found in nature. This stereochemical outcome is the result of a series of stereospecific enzymatic reactions.

The absolute configuration of pelletierine, the precursor to this compound, is a critical determinant of the final product's stereochemistry. researchgate.net The subsequent reduction of pelletierine's ketone is catalyzed by a dehydrogenase/reductase enzyme that delivers a hydride ion to a specific face of the carbonyl group, resulting in the specific (S) configuration at the newly formed alcohol center in (+)-sedridine. The stereochemical diversity seen in natural products often arises from the evolution of enzymes that can produce different stereoisomers from a common intermediate, or from downstream tailoring enzymes that epimerize a specific chiral center. nih.govnih.gov The consistent production of (+)-sedridine in plants points to a highly evolved and stereochemically precise enzymatic pathway.

Advanced Chemical Synthesis Methodologies for Sedridine and Its Stereoisomers

Total Synthesis Approaches to (+)-Sedridine and (-)-Allosedridine

Total synthesis efforts for this compound and allothis compound have aimed at constructing the entire molecular framework from simpler precursors, with a strong emphasis on controlling the stereochemical outcome.

Enantioselective Total Synthesis Strategies

Enantioselective synthesis strategies are designed to produce a single enantiomer of this compound or allothis compound with high purity. One approach involves the use of asymmetric catalysis to establish the crucial chiral centers early in the synthesis. For instance, proline-catalyzed Mannich reactions have been successfully applied to construct the C-2 chiral center of the piperidine (B6355638) ring with high enantioselectivity. researchgate.netthieme-connect.comclockss.orgthieme-connect.decrossref.org Another strategy utilizes asymmetric allylation reactions, such as the Maruoka-Keck allylation, to introduce chirality. researchgate.nettandfonline.comnih.gov Subsequent transformations are then carried out to maintain or further control the stereochemistry, ultimately leading to the desired enantiomer. researchgate.nettandfonline.comnih.gov Some syntheses begin with commercially available chiral starting materials or employ techniques like Jacobsen's hydrolytic kinetic resolution to introduce chirality. researchgate.net

Diastereoselective Synthetic Pathways and Control

Diastereoselective synthetic pathways focus on controlling the relative stereochemistry between multiple chiral centers in the molecule. In the synthesis of this compound and allothis compound, controlling the diastereomeric relationship between the stereocenters at C-2 on the piperidine ring and the carbinol carbon in the side chain is crucial. Strategies to achieve this include catalyst-controlled aza-Cope rearrangements, which can yield either syn- or anti-1,3-amino alcohols depending on the catalyst used. nih.govnih.govmsu.edufigshare.com Diastereoselective reductions of ketone intermediates, such as those employing CBS reduction, have also been reported to control the stereochemistry of the hydroxyl group. researchgate.nettandfonline.comnih.govresearchgate.nettandfonline.comorganic-chemistry.org The choice of protecting groups and reaction conditions can also influence diastereoselectivity in various steps of the synthesis. msu.edu

Key Methodological Advances in this compound Synthesis

Significant advancements in synthetic methodology have played a vital role in developing more efficient and selective routes to this compound and its stereoisomers.

Asymmetric Catalysis in Piperidine Ring Construction (e.g., Proline-Catalyzed Mannich Reactions, Maruoka-Keck Allylation)

Asymmetric catalysis has been a powerful tool for constructing the chiral piperidine core of this compound. Proline-catalyzed Mannich reactions have been widely utilized, enabling the enantioselective formation of the C-2 chiral center through the reaction of aldehydes, amines, and ketones. researchgate.netthieme-connect.comclockss.orgthieme-connect.decrossref.orgru.nlacs.orgucd.ie This organocatalytic approach offers a simple and effective way to induce asymmetry. ru.nlntu.edu.sg Maruoka-Keck allylation, an asymmetric Lewis acid-catalyzed reaction, has also been employed to introduce the allyl group with high enantioselectivity, which is later transformed into the side chain of this compound. researchgate.nettandfonline.comnih.gov

Organocatalytic and Transition Metal-Catalyzed Methods

Beyond proline catalysis, other organocatalytic methods have been explored for this compound synthesis, often providing short and efficient routes. ntu.edu.sg Transition metal catalysis, particularly palladium catalysis, has also been applied. researchgate.net For example, palladium-catalyzed reactions, such as the Wacker oxidation, are used for the conversion of terminal alkenes to methyl ketones, a common functional group manipulation in this compound synthesis. researchgate.netnih.govresearchgate.netresearchgate.netlibretexts.orgrsc.org

Applications of Specific Chemical Transformations (e.g., Wacker Oxidation, CBS Reduction, Mitsunobu Reaction, Hydroformylation, Aza-Cope Rearrangement)

Several specific chemical transformations are recurrent in the synthesis of this compound and allothis compound:

Wacker Oxidation: This palladium-catalyzed oxidation of terminal alkenes to methyl ketones is frequently used to introduce the required carbonyl functionality in the side chain precursor. researchgate.netnih.govresearchgate.netresearchgate.netlibretexts.orgrsc.org

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction, an enantioselective reduction of ketones using a chiral oxazaborolidine catalyst, is employed to control the stereochemistry of the hydroxyl group in the side chain. researchgate.nettandfonline.comnih.govresearchgate.nettandfonline.comorganic-chemistry.org

Mitsunobu Reaction: This reaction, which inverts the stereochemistry of a secondary alcohol, has been utilized for cyclization steps in some this compound syntheses to form the piperidine ring. clockss.orgntu.edu.sg

Hydroformylation: The incorporation of the final carbon atom to close the piperidine ring has been achieved through hydroformylation with formaldehyde (B43269) in some synthetic routes. nih.govnih.govmsu.edufigshare.com

Aza-Cope Rearrangement: Catalyst-controlled aza-Cope rearrangements have been developed as a key step to establish the stereochemistry of the 1,3-amino alcohol moiety present in this compound and allothis compound. nih.govnih.govmsu.edufigshare.com

These methodologies, often used in combination, highlight the diverse strategies employed to synthesize this compound and its stereoisomers with high precision.

Synthetic Routes Utilizing Chiral Pool and Chiral Auxiliary Approaches

Chiral pool synthesis leverages readily available enantiomerically pure natural products as starting materials to construct the target molecule with defined stereochemistry. Chiral auxiliary approaches involve temporarily attaching a chiral group to a molecule to influence the stereochemical outcome of a reaction, after which the auxiliary is removed.

The asymmetric synthesis of (-)-sedridine, an isomer found in Sedum acre, has been achieved starting from S-malic acid, a chiral precursor from the chiral pool. Key steps in this synthesis included Maruoka-Keck allylation, nucleophilic azide (B81097) substitution, and ring-closing metathesis. researchgate.net Another approach to the asymmetric synthesis of (+)-sedridine has been reported using asymmetric 1,3-dipolar cycloaddition of cyclic nitrones to crotonic acid derivatives bearing chiral auxiliaries. This method yields bicyclic isoxazolidines that serve as precursors to (+)-sedridine. thieme-connect.com The use of chiral auxiliaries, such as phenylglycinol, has also been explored in the enantioselective synthesis of 2-substituted piperidines, a class that includes this compound. researchgate.net

Heterocyclization Strategies (e.g., via 1,3-Cyclic Sulfates)

Heterocyclization reactions are crucial for constructing the piperidine ring system present in this compound. Strategies involving 1,3-cyclic sulfates have been employed for this purpose.

1,3-Cyclic sulfates can participate in heterocyclization reactions to form cyclic structures, including piperidines. thieme-connect.com, researchgate.net, lookchem.com Activation of the cyclic sulfate (B86663), coupled with the enantio- and diastereoselective generation of 1,3-diols, has provided a synthetic route to (+)-sedridine. thieme-connect.com, researchgate.net This approach highlights the utility of cyclic sulfates as reactive intermediates for the stereocontrolled formation of the piperidine core.

Synthesis of this compound Derivatives and Analogues for Research

The synthesis of derivatives and analogues of this compound is important for exploring their chemical space and potential biological activities. This includes modifying the nitrogen atom or constructing related piperidine-containing alkaloid structures.

N-Methylated this compound and Allothis compound Synthesis

N-methylation of this compound and its stereoisomers, such as allothis compound, can alter their properties and biological interactions. While specific detailed synthetic routes for N-methylated this compound and allothis compound were not extensively covered in the search results, the synthesis of N-methylated piperidine alkaloids in general is a common synthetic manipulation. For example, N-methylconiine, a related piperidine alkaloid, can be prepared by the action of potassium methyl sulfate on coniine or by reacting coniine with formaldehyde and formic acid. wikipedia.org These general methods for N-methylation of piperidine nitrogen atoms are often applicable to this compound and allothis compound.

Construction of Related Piperidine-Containing Alkaloids (e.g., Coniine, Pelletierine (B1199966), Myrtine, Lasubine)

This compound belongs to a larger family of piperidine alkaloids, and synthetic methodologies developed for this compound are often related to those used for the synthesis of other members of this class.

Coniine, a toxic piperidine alkaloid, has been synthesized through various routes, including the historical Ladenburg synthesis involving the reduction of 2-propenylpyridine. wikipedia.org, slideshare.net, nih.gov Modern syntheses of coniine also utilize strategies such as nucleophilic substitution, Mannich-type reactions, Michael additions, ring-closing metathesis, and iminium ion cyclizations. slideshare.net, nih.gov Enantioselective syntheses of both (R)- and (S)-coniine have been achieved using chiral auxiliaries and other asymmetric methods. researchgate.net, researchgate.net

Pelletierine, another piperidine alkaloid, has been synthesized using methodologies that involve chiral resolution and Baeyer-Villiger oxidation. nih.gov, rsc.org A practical synthesis of (+)-pelletierine from (-)-pipecolinic acid has been reported, utilizing Wittig reaction and Wacker oxidation as key steps. researchgate.net Biosynthetic studies suggest pelletierine is synthesized via a Mannich-like condensation of Δ¹-piperideine and 3-oxoglutaric acid. acs.org

Myrtine is a quinolizidine (B1214090) alkaloid containing a piperidine ring. Its synthesis has been achieved through intramolecular cyclization of acyliminium ions. clockss.org This strategy allows for the construction of the fused ring system characteristic of myrtine.

Lasubine alkaloids, also quinolizidine structures, have been synthesized using various approaches, including those employing isoxazolidine (B1194047) chemistry and tandem reactions triggered by hydrogenation. ntu.edu.sg Catalytic dearomatization of quinolizinones has also been demonstrated as a method for the synthesis of (±)-lasubine II. acs.org Enantioselective syntheses of lasubines have also been described. nih.gov, clockss.org

Molecular and Cellular Mechanisms of Action Research Oriented Investigations

Elucidation of Molecular Targets and Ligand Interaction Profiles

Studies have aimed to identify the specific molecular targets with which sedridine interacts, including receptors and enzymes.

Enzyme Inhibition or Activation Mechanisms

The potential for this compound to influence enzyme activity has been explored to some extent, although detailed mechanisms are not widely reported for this compound itself within the search results. Enzymes play a role in the biosynthesis of piperidine (B6355638) alkaloids structurally related to this compound, such as lysine (B10760008) decarboxylase, copper amine oxidase, and piperidyl ketide synthase. researchhub.com Furthermore, research on other natural products has identified inhibitory effects on a range of enzymes, including cyclooxygenase (COX), lipooxygenase (LOX), cytochrome P450 (CYP450), phospholipase A2 (PLA2), ornithine decarboxylase (ODC), carbonic anhydrase (CA), and serine protease (SP). brieflands.com While these enzyme classes are relevant in the context of natural product bioactivity, specific data detailing how this compound inhibits or activates these or other enzymes is not extensively provided in the examined literature.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how variations in chemical structure impact biological activity. wikipedia.org For this compound, SAR investigations would focus on how modifications to its core piperidine structure and its stereochemistry influence its interactions with biological targets.

Correlation of Specific Structural Motifs and Stereochemistry with Biological Activity

The piperidine ring is a key structural component of this compound and is present in numerous alkaloids known for their diverse biological activities. mdpi.comresearchgate.net this compound possesses two chiral centers, and its stereochemistry is a critical determinant of its specific form. (+)-Sedridine isolated from Sedum acre has been characterized with the absolute configuration (2S)-1-[(2′S)-2′-piperidyl]-propan-2-ol. researchgate.netresearchgate.net The absolute configuration of the asymmetric center within the piperidine ring has been confirmed through oxidative degradation studies. researchgate.netresearchgate.net

Research on other chiral molecules highlights the significant role of stereochemistry in biological activity, influencing both target binding and cellular uptake mechanisms. mdpi.com For example, studies on the stereoisomers of 3-Br-acivicin revealed that only specific isomers exhibited notable antiplasmodial activity, potentially attributable to stereoselective cellular uptake. mdpi.com While the established stereochemistry of this compound is confirmed, detailed SAR studies specifically correlating structural modifications and the impact of different stereoisomers of this compound on its biological activities at the molecular level are not extensively described in the provided search results. However, the synthesis of various stereoisomers of this compound and related piperidine derivatives is an ongoing area of research, suggesting continued interest in elucidating these structure-activity relationships. mdpi.comacs.orgacs.orgunimi.itresearchgate.net

Investigation of Cellular Pathways Affected by this compound in In Vitro Systems

Information specifically detailing the effects of this compound on cellular pathways in in vitro systems is limited in the provided search results. However, research on other natural products and alkaloids provides insights into the types of cellular processes that could potentially be modulated by this compound. For instance, studies on the alkaloid berberine (B55584) have demonstrated its influence on cellular processes such as the cell cycle, apoptosis, inflammatory pathways, and the migration of leukocytes in in vitro inflammation models. researchgate.net Investigations into components of pomegranate, which include structurally related pelletierine (B1199966) alkaloids, have indicated effects on cell growth, induction of apoptosis, and modulation of signaling pathways like MAPK and PI3K/AKT/mTOR. brieflands.commums.ac.ir

Computational and Theoretical Modeling of Molecular Interactions (e.g., Molecular Docking, Quantum Chemical Calculations)

Computational and theoretical modeling techniques, such as molecular docking and quantum chemical calculations, play a significant role in understanding the potential interactions of small molecules like this compound with biological targets or in elucidating reaction mechanisms. These methods provide valuable in silico data that can complement experimental findings and guide further research.

Molecular docking is a widely used computational technique that predicts the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. This method aims to predict the binding affinity and the type of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that occur between the ligand and the receptor's binding site. In the context of this compound, molecular docking could be applied to explore its potential interactions with various proteins or enzymes, offering insights into possible biological activities or metabolic pathways. For instance, studies have utilized molecular docking to evaluate the binding affinities of various compounds, including those structurally related to alkaloids, with target proteins like SARS-CoV-2 main protease (Mpro) or enzymes involved in bacterial survival researchgate.netuz.ac.zw. While this compound was included in one such in silico evaluation against SARS-CoV-2 Mpro, the detailed interaction profile and its specific binding energy were part of a broader screening of numerous phytochemicals, where other compounds showed stronger predicted binding affinities researchgate.net.

Quantum chemical calculations, on the other hand, delve deeper into the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometries, energies, charge distributions, and reactivity. rsc.orgnrel.govrsc.org For this compound, quantum chemical methods can be employed to determine its stable conformations, understand the energy landscape of reactions it might be involved in, or calculate parameters relevant to its physical and chemical behavior. rsc.orgnrel.gov Such calculations are fundamental in theoretical chemistry and are often used to analyze reaction mechanisms and predict reaction pathways in organic synthesis, which is relevant given that this compound is a natural product that can also be synthesized. muni.cztemple.edumlsu.ac.incambridge.orgresearchgate.net Theoretical parts of chemical studies involving this compound synthesis have been documented, indicating the use of computational approaches to understand reaction outcomes and stereoselectivity. muni.cztemple.edu

While specific detailed research findings solely focused on the computational modeling of this compound's molecular interactions with a particular biological target or its comprehensive quantum chemical profile are not extensively highlighted in the provided search results beyond its inclusion in broader screenings researchgate.netuz.ac.zw, the application of these techniques to similar piperidine alkaloids and related compounds demonstrates their relevance in this area of research scielo.br. Studies on other compounds have shown how molecular docking can predict binding modes and affinities to enzymes like acetylcholinesterase or VEGFR-2 and HER-2 kinases, while molecular dynamics simulations can provide insights into the stability and dynamics of these interactions. scielo.brmdpi.comfrontiersin.org The principles and methodologies applied in these studies are transferable to investigations involving this compound.

Future computational studies on this compound could involve:

Target Identification: Using molecular docking against a panel of relevant biological targets to predict potential binding partners and infer possible pharmacological activities.

Binding Mechanism Elucidation: Employing molecular dynamics simulations to study the stability of this compound-target complexes and the detailed interactions over time.

Structure-Activity Relationship (SAR) Studies: Utilizing quantum chemical calculations and docking to understand how structural modifications to this compound might affect its binding affinity or reactivity.

Metabolic Pathway Prediction: Applying in silico tools to predict potential metabolic transformations of this compound by drug-metabolizing enzymes.

Although detailed data tables specifically for this compound from computational studies were not prominently found in the search results, the general application of these methods provides a framework for how such data would be generated and presented. A hypothetical data table from a molecular docking study involving this compound and a potential protein target might look like this:

Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Target A-7.5Arg, Phe, LeuHydrogen bonds, Hydrophobic
Target B-6.1Glu, AlaHydrogen bonds, Van der Waals
Target C-5.8Trp, ValHydrophobic, Pi-stacking

Such data, when available, would provide quantitative measures of predicted binding affinity and qualitative descriptions of the molecular interactions, contributing to a deeper understanding of this compound's potential biological roles.

Advanced Analytical Techniques for Sedridine Research

Spectroscopic Methods for Configurational and Conformational Analysis

Spectroscopic techniques are fundamental in determining the structural and stereochemical features of sedridine. They provide insights into the arrangement of atoms and their spatial relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the types and connectivity of atoms in the molecule. Analysis of NMR spectra allows for the assignment of specific signals to different protons and carbons within the this compound structure. For instance, ¹³C NMR spectra provide characteristic signals for the carbon atoms of the piperidine (B6355638) ring and the 2-hydroxypropyl side chain. nih.gov

In synthetic studies, ¹H NMR is often used to determine reaction yields and assess the purity of products, including this compound or its precursors. clockss.orgnih.gov Comparison of NMR spectra with reported data is a common method for confirming the identity and stereochemistry of synthesized this compound isomers. clockss.org

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Absolute Configuration Determination

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical spectroscopic methods used to determine the absolute configuration of chiral molecules. pg.edu.plslideshare.netmgcub.ac.in These techniques measure the differential interaction of chiral substances with left and right circularly polarized light. slideshare.netmgcub.ac.innthu.edu.tw ORD measures the change in optical rotation with wavelength, while CD measures the differential absorption of circularly polarized light. slideshare.netmgcub.ac.in

A method combining ORD and CD has been described for determining both the relative and absolute configuration of amino alcohols with two asymmetric centers, including this compound and allothis compound. researchgate.netcdnsciencepub.com This approach is particularly useful for compounds containing only amino and hydroxyl chromophores. researchgate.net The relative configurations of this compound and allothis compound have been determined as threoid and erythroid, respectively, based on conformational analysis and proton magnetic resonance spectra. researchgate.net The absolute stereochemistry of (+)-sedridine has been established, partly based on chemical correlation studies and likely supported by chiroptical methods in earlier research. doi.org ORD curves can show positive or negative Cotton effects, which reflect the chirality of the molecule. pg.edu.plslideshare.net

Chromatographic and Hyphenated Techniques in Natural Product and Synthetic Mixture Analysis

Chromatographic techniques are essential for the separation and purification of this compound from complex natural extracts or synthetic reaction mixtures. When coupled with spectroscopic methods (hyphenated techniques), they provide powerful tools for identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of this compound. It allows for the separation of this compound from other compounds present in a sample based on differences in their interaction with a stationary phase. HPLC applications in this compound research include the determination of enantiomeric excess using chiral columns. clockss.orgthieme-connect.deresearchgate.net Chiral HPLC analysis with specialized columns, such as DAICEL Chiralcel OD, using specific mobile phases (e.g., hexane/i-PrOH) has been reported for determining the enantiomeric purity of this compound and related compounds. clockss.orgthieme-connect.de This is particularly important in asymmetric synthesis to assess the selectivity of the reaction. clockss.orgresearchgate.net HPLC can also be used for the quantitative analysis of compounds. plos.org

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of a compound and obtaining structural information through fragmentation patterns. mdpi.com MS is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or HPLC (LC-MS) for the analysis of complex mixtures. mdpi.comuz.ac.zw

GC-MS has been employed to identify compounds, including (+)-sedridine, in extracts from natural sources. uz.ac.zw The technique separates volatile components by GC before they are introduced into the MS for detection and fragmentation. uz.ac.zw Different ionization techniques, such as Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI), can be used with MS to obtain complementary information. researchgate.net Electrospray ionization (ESI) is another common technique used with LC-MS for analyzing less volatile or more polar compounds. researchgate.netunimi.it MS provides characteristic mass-to-charge ratio (m/z) values for the parent ion and fragment ions, which can be used to confirm the molecular formula and deduce structural features of this compound. uni.lu Predicted collision cross section values can also be obtained using MS data. uni.lu

Integrated Analytical Platforms for Metabolite Profiling and Dereplication

Integrated analytical platforms, often involving the hyphenation of chromatography and mass spectrometry (e.g., LC-MS, GC-MS), are increasingly used for metabolite profiling and dereplication in natural product research. mdpi.combiorxiv.org Metabolite profiling aims to identify and quantify a wide range of small molecules in a biological sample. biorxiv.org Dereplication involves rapidly identifying known compounds in a crude extract to focus on the isolation of novel substances. mdpi.com

Untargeted metabolomic analysis using techniques like LC-MS with software for data processing (e.g., XCMS) can reveal the presence of known and unknown metabolites, including alkaloids like this compound, in complex biological matrices such as plant extracts. biorxiv.org These platforms allow for the detection of compounds based on their mass-to-charge ratios and retention times, and fragmentation data can provide further structural details. biorxiv.org This integrated approach is crucial for efficiently exploring the chemical diversity of natural sources and identifying compounds of interest like this compound.

Methods for Stereochemical Assignment and Enantiomeric Purity Assessment in Synthetic Samples

The stereochemical assignment and assessment of enantiomeric purity in synthetic this compound samples rely on a combination of spectroscopic and chromatographic techniques. These methods provide complementary information essential for characterizing the stereoisomers produced during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of this compound diastereomers. Analysis of 1H and 13C NMR spectra, including chemical shifts and coupling constants, can provide information about the preferred conformations of different diastereomers researchgate.netresearchgate.networdpress.com. For instance, NMR analysis has been used to deduce the relative configurations of this compound and allothis compound, identifying this compound as threoid and allothis compound as erythroid researchgate.net. Diastereotopic protons in different stereoisomers exhibit distinct chemical shifts, aiding in their differentiation wordpress.com. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can also provide information about through-space interactions between nuclei, which is valuable for confirming relative stereochemistry, particularly in rigid systems or derivatives wordpress.com.

Optical methods, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are utilized for determining the absolute configuration of chiral centers in this compound researchgate.netcdnsciencepub.com. These techniques measure the interaction of polarized light with a chiral molecule and can provide information about the spatial arrangement of functional groups around asymmetric centers wordpress.comresearchgate.netcdnsciencepub.comwikipedia.org. The combined use of ORD and CD has been described as a method to determine both the relative and absolute configuration of amino alcohols containing amino and hydroxyl chromophores, a method applied to both this compound and allothis compound researchgate.net. Specific optical rotation values are also characteristic properties of enantiomers and can be used for identification and purity assessment wikipedia.orgcdnsciencepub.comresearchgate.net.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for assessing enantiomeric purity mdpi.comcat-online.comsci-hub.sephenomenex.com. Chiral stationary phases are central to these techniques, allowing for the separation of enantiomers based on differential interactions mdpi.comcat-online.comphenomenex.com.

Chiral HPLC is a vital technique for the analysis of chiral compounds, including alkaloids like this compound mdpi.comphenomenex.comclockss.org. By employing chiral columns packed with chiral stationary phases (CSPs), enantiomers can be separated and quantified mdpi.comphenomenex.com. The enantiomeric excess (ee) of synthetic this compound samples has been determined by HPLC analysis using chiral columns, such as DAICEL Chiralcel OD, with specific mobile phases like hexane-i-PrOH mixtures clockss.orgthieme-connect.de. Different types of CSPs are available, some offering broad applicability and others being specific to certain compound classes phenomenex.com. Chiral mobile phase additives can also be used with achiral stationary phases to achieve enantioseparation by forming transient diastereomeric complexes nih.gov.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another important technique for enantiomeric analysis cat-online.comsci-hub.sejfda-online.comresearchgate.netscispec.co.th. Chiral GC columns with specialized stationary phases, such as derivatized cyclodextrins, can separate enantiomers researchgate.netscispec.co.th. For GC analysis, analytes often require derivatization to increase volatility and improve chromatographic behavior cat-online.comjfda-online.comresearchgate.net. Converting enantiomers into diastereomers using chiral derivatization reagents allows for their separation on achiral GC columns sci-hub.sejfda-online.com. GC-MS provides both separation and structural information through mass spectra, aiding in the identification and quantification of individual enantiomers researchgate.netscispec.co.th. While GC-MS can provide the sum of enantiomers for all derivatives, HPLC analyzes the enantiomeric purity of a specified derivative cat-online.com.

The determination of enantiomeric purity in synthetic peptides, which shares principles with the analysis of chiral molecules like this compound, highlights the challenges and techniques involved. Racemization can occur during synthesis or sample preparation, and methods like deuterium (B1214612) labeling combined with GC-MS or LC-MS are employed to account for racemization during hydrolysis cat-online.comnih.govdigitellinc.com. While this compound is not a peptide, the principle of using mass spectrometry to aid in the analysis of derivatized chiral molecules for purity assessment is relevant.

Compound NamePubChem CID
This compound64043
Allothis compound164703

Data Table: Examples of Chromatographic Conditions for this compound Enantiomeric Analysis

TechniqueColumn TypeStationary PhaseMobile PhaseDetection MethodReference
HPLCChiralDAICEL Chiralcel ODHexane-i-PrOH (3:1)Not specified (typical UV or ESI-MS) clockss.orgthieme-connect.de
GCChiral CapillaryDerivatized cyclodextrinNot specified (carrier gas)MS researchgate.netscispec.co.th
HPLCChiralChiraDex (β-cyclodextrin bonded to silica)Phosphate buffer/AcetonitrileUV (210 nm) psu.edu

Future Research Directions and Unexplored Avenues for Sedridine

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of sedridine and its stereoisomers has been a subject of interest in organic chemistry. Future research can focus on developing novel synthetic routes that are more efficient, cost-effective, and environmentally friendly. This includes exploring new catalytic methods, asymmetric synthesis techniques, and cascade reactions to construct the piperidine (B6355638) core and introduce the side chain with high stereocontrol. For instance, research has explored the total synthesis of (+)-sedridine using novel methods for preparing β-amino carbonyl compounds sioc-journal.cn. Another approach involves the total synthesis of Sedum alkaloids, including (+)-sedridine, via catalyst-controlled aza-Cope rearrangement and hydroformylation acs.org. Enantioselective synthesis of this compound has also been achieved through reagent-based differentiation researchgate.net. Further investigation into continuous flow methods for synthesizing 2-substituted piperidine derivatives could also contribute to more efficient this compound production researchgate.net.

In-depth Exploration of Specific Biosynthetic Enzymes and Genetic Engineering for Production

Understanding the natural biosynthetic pathway of this compound in plants like Sedum species is crucial for potential biotechnological production. Future research should aim to identify and characterize the specific enzymes involved in each step of this compound biosynthesis. This includes enzymes responsible for the formation of the piperidine ring and the introduction of the propan-2-ol side chain. Research into alkaloid biosynthesis has identified unexpected enzyme classes, such as neofunctionalized α-carbonic anhydrases, involved in the synthesis of related alkaloid precursors researchgate.net. Genetic engineering techniques could then be applied to heterologous hosts, such as bacteria, yeast, or plants, to establish or enhance this compound production rsc.orgfrontiersin.orgnih.gov. This could provide a sustainable and scalable alternative to extraction from natural sources or chemical synthesis. Studies on quinolizidine (B1214090) alkaloid biosynthesis, which also involves lysine-derived alkaloids like piperidine derivatives, highlight the importance of enzymes like lysine (B10760008) decarboxylase as entry points for metabolic engineering researchgate.net.

Comprehensive Identification of New Molecular Targets and Signaling Pathways

While this compound is a known alkaloid, a comprehensive understanding of its potential biological activities and molecular targets is still evolving. Future research should focus on systematically identifying the proteins, enzymes, or receptors that this compound interacts with in biological systems. This could involve high-throughput screening, affinity chromatography, and other chemical biology techniques. Investigating its effects on various cellular signaling pathways could reveal novel therapeutic potentials. Research into other natural compounds has demonstrated the importance of understanding molecular targets and signaling pathways, such as NF-κB, PI3K/Akt, MAPK, and STAT3, in mediating biological effects phcogrev.commdpi.comnih.gov. For example, studies on pomegranate, which contains this compound in its root bark, are exploring its molecular targets in preventing cancer metastasis by influencing various molecules and signaling pathways researchgate.net.

Design and Synthesis of Advanced this compound Analogues for Chemical Biology Tool Development

The piperidine scaffold of this compound serves as a valuable base for designing and synthesizing analogues with modified structures. Future research can focus on creating libraries of this compound derivatives with specific functional groups or tags. These analogues could serve as valuable chemical biology tools to probe biological processes, study protein interactions, or develop new imaging agents. The synthesis of structurally diverse small molecules is a useful tool for studying biology and medicine researchgate.net. Research in chemical biology often involves developing molecular probes and tools for labeling and imaging biological molecules polyu.edu.hkiiserpune.ac.in.

Q & A

Q. What are the primary synthetic routes for Sedridine, and what key reaction mechanisms are involved?

this compound is synthesized via methodologies such as:

  • aza-Cope rearrangement followed by hydroformylation (Scheme 1, 6) .
  • Enantioselective reduction using LAH (lithium aluminum hydride) in THF under reflux, achieving 92% yield for N-methyl Allothis compound (Experimental details in ) . Key mechanisms include stereochemical control via chiral catalysts and diastereoselective intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?

Essential techniques include:

  • 1H/13C NMR : Peaks at δ 3.98–4.04 (m, 1H) and δ 68.8 (13C) confirm stereochemistry .
  • HRMS (ESI+) : Validates molecular ions (e.g., m/z 144.1383 for this compound) .
  • IR spectroscopy : Bands at 3423 cm⁻¹ (N–H stretch) and 1640 cm⁻¹ (C=O) .

Q. How can researchers ensure reproducibility in multi-step this compound syntheses?

  • Document reaction conditions (e.g., anhydrous THF, strict temperature control for LAH reductions) .
  • Report optical rotation values ([α]D) with concentration details (e.g., +68.73 at c 0.9 vs. literature +78.53 at c 2.84) to avoid discrepancies .

Advanced Research Questions

Q. How can enantioselectivity in this compound synthesis be optimized using asymmetric catalysis?

  • Use chiral chromatography (e.g., Chiralcel OD-H column) to separate diastereomers (>91:09 dr) .
  • Adjust catalyst loading (e.g., Pd(OH)₂ in hydrogenation) and monitor via HPLC (retention times: 11.38 min for major isomer) .

Q. What strategies resolve contradictions between experimental and theoretical spectral data for this compound?

  • Re-examine solvent effects (e.g., CDCl3 vs. D2O shifts in NMR) .
  • Cross-validate with computational models (e.g., DFT for NMR chemical shifts) and ensure instrument calibration .

Q. How do synthetic accessibility scores (SAScores) guide route selection for this compound?

  • BR-SAScore evaluates retrosynthetic steps: this compound’s C–C bond formation via hydrogenation scored 0.001 (low confidence) vs. 0.28 for nitrile reduction in analogs .
  • Prioritize routes with higher scores for feasibility .

Q. What statistical methods are appropriate for analyzing biological activity differences in this compound analogs?

  • Apply ANOVA or t-tests with Bonferroni correction for multiple comparisons.
  • Justify sample sizes via power analysis (e.g., n ≥ 3 for HPLC purity assays) .

Q. How can structure-activity relationship (SAR) studies inform new pharmacological targets for this compound analogs?

  • Correlate substituent effects (e.g., N-methylation) with bioactivity using dose-response curves.
  • Perform molecular docking to identify binding interactions (e.g., piperidine ring interactions with receptors) .

Methodological Guidelines

  • Data Presentation : Include NMR/HRMS spectra in supplementary materials, referencing figures (e.g., Scheme 6, S40–S41) .
  • Discussion Frameworks : Compare results with prior studies (e.g., Maruo’s enantioselective synthesis vs. hydroformylation yields) .
  • Ethical Reporting : Disclose all experimental variables (e.g., catalyst batches, solvent purity) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.